molecular formula C13H10FNO3 B2572840 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 941869-24-5

1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2572840
CAS No.: 941869-24-5
M. Wt: 247.225
InChI Key: YSFIOBPLMUNQEI-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorobenzyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

  • Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a substitution reaction, where a fluorobenzyl halide reacts with the pyridine ring under controlled conditions.

  • Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the carboxylation to form the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.

  • Reduced Derivatives: Reduced forms of the compound, which may have different biological activities.

  • Substituted Derivatives: Compounds with different substituents on the pyridine ring, leading to diverse chemical properties.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure with a different position of the fluorobenzyl group.

  • 1-(3-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

  • 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Similar structure with a different position of the carboxylic acid group.

Uniqueness: 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid stands out due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances its binding properties, making it distinct from its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-10-4-1-3-9(7-10)8-15-6-2-5-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIOBPLMUNQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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